Technical Whitepaper: 4-(4-Hydroxyphenyl)phenylboronic Acid
Technical Whitepaper: 4-(4-Hydroxyphenyl)phenylboronic Acid
A Bifunctional Scaffold for Advanced Materials & Medicinal Chemistry
Executive Summary
4-(4-Hydroxyphenyl)phenylboronic acid (CAS 477760-86-4) is a high-value bifunctional building block characterized by a rigid biphenyl core terminating in two distinct reactive handles: a nucleophilic hydroxyl group (-OH) and an electrophilic/transmetallating boronic acid moiety (-B(OH)₂).[1][2][3] This dual functionality allows for orthogonal functionalization, making it a critical intermediate in the synthesis of liquid crystals, OLED hole-transport materials, and covalent organic frameworks (COFs). This guide provides a comprehensive technical analysis of its physicochemical properties, reactivity profiles, and validated experimental protocols for its application in precision synthesis.
Chemical Identity & Structural Logic
The molecule consists of two phenyl rings connected by a single bond (biphenyl), with para-substitution ensuring a linear, rod-like geometry. This linearity is essential for maintaining liquid crystalline phases and maximizing pi-orbital overlap in conjugated electronic systems.
| Attribute | Detail |
| Chemical Name | (4'-Hydroxy-[1,1'-biphenyl]-4-yl)boronic acid |
| CAS Number | 477760-86-4 |
| Molecular Formula | C₁₂H₁₁BO₃ |
| Molecular Weight | 214.02 g/mol |
| SMILES | OC1=CC=C(C2=CC=C(B(O)O)C=C2)C=C1 |
| Structural Class | Hydroxy-biaryl boronic acid |
Structural Reactivity Analysis
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Ring A (Phenolic): The hydroxyl group at the 4' position is electron-donating, activating the ring for electrophilic aromatic substitution, though its primary utility lies in O-alkylation or esterification to attach alkyl chains or polymerizable groups.
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Ring B (Boronic): The boronic acid group functions as a Lewis acid and a temporary "mask" for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling.
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The Linker (Biphenyl): The single bond allows for rotation (atropisomerism is generally not an issue at room temperature due to low steric bulk), but in the solid state, pi-stacking forces often induce a planar conformation.
Physicochemical Properties[1][9][12]
The following data aggregates experimental values and high-confidence predictions based on structural analogs (e.g., 4-biphenylboronic acid).
| Property | Value / Characteristic | Implication for Processing |
| Appearance | White to off-white powder | Indicates high purity; yellowing suggests oxidation/protodeboronation. |
| Melting Point | >230 °C (Dec.)[1] | High thermal stability; suitable for high-temp solid-state reactions. |
| Solubility (Polar) | Soluble in DMSO, MeOH, EtOH | Compatible with standard Suzuki solvent systems. |
| Solubility (Non-polar) | Insoluble in Hexanes, Et₂O | Allows for precipitation-based purification. |
| pKa (Phenol) | ~9.5 | Deprotonation requires mild bases (e.g., K₂CO₃). |
| pKa (Boronic Acid) | ~8.8 (Lewis acidity) | Boronate anion formation occurs readily at pH > 9. |
| Stability | Hygroscopic; prone to dehydration | Store under inert gas; dehydration forms boroxines (reversible). |
Synthetic Reactivity & Mechanisms[13]
The utility of 4-(4-Hydroxyphenyl)phenylboronic acid lies in its ability to undergo Orthogonal Functionalization . Researchers can selectively modify the phenol group without affecting the boronic acid, or vice versa, provided the correct pH and protecting group strategies are employed.
3.1 Mechanistic Pathway: The Suzuki-Miyaura Cycle
The primary application of this compound is as a nucleophile in Pd-catalyzed cross-coupling. The mechanism relies on the activation of the boronic acid by a base to form a boronate species, which is more nucleophilic and capable of transmetallation.[4]
Critical Mechanistic Insight: The presence of the free phenol can complicate the reaction if strong bases (e.g., NaOtBu) are used, as the phenoxide anion may compete or poison the catalyst. Weak bases (K₂CO₃, K₃PO₄) are preferred to activate the boron without generating a highly reactive phenoxide species that interferes with the Pd cycle.
Figure 1: The catalytic cycle highlights the necessity of base activation. For 4-(4-Hydroxyphenyl)phenylboronic acid, the 'Base Activation' step must be carefully controlled to favor boronate formation over phenoxide interference.
Validated Experimental Protocol
Target: Synthesis of a Terphenyl Derivative via Suzuki Coupling. Context: This protocol is designed to couple 4-(4-Hydroxyphenyl)phenylboronic acid with an aryl bromide (e.g., 4-bromoanisole) while preserving the hydroxyl group.
Reagents & Stoichiometry
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Substrate 1: 4-(4-Hydroxyphenyl)phenylboronic acid (1.0 equiv)
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Substrate 2: Aryl Bromide (1.1 equiv)
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) - Chosen for resistance to oxygen and robustness.
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Base: K₂CO₃ (2.5 equiv) - Mild enough to prevent side reactions.
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Solvent: 1,4-Dioxane / Water (4:1 v/v) - Ensures solubility of the boronic acid.
Step-by-Step Methodology
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Degassing (Critical):
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Charge the reaction vessel with the solvent mixture (Dioxane/Water).
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Sparge with Argon or Nitrogen for 20 minutes. Why? Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) species.
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Reagent Loading:
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Under a counter-flow of inert gas, add the aryl bromide, boronic acid, and base to the vessel.
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Add the Pd catalyst last to minimize exposure to air while in solution.
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Reaction:
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Seal the vessel and heat to 80°C for 12-16 hours.
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Monitoring: Use TLC (Eluent: Hexane/EtOAc 7:3). The boronic acid spot (usually stays at baseline or streaks) should disappear. The product will be less polar and move up the plate.
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Work-up (Self-Validating):
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Purification:
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Recrystallization from Ethanol is often sufficient due to the rigid, crystalline nature of terphenyls. Alternatively, use silica gel chromatography.
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Applications in Drug Development & Materials[12]
5.1 Medicinal Chemistry (Proteasome Inhibition)
While bortezomib uses a simple leucine-boronic acid motif, the biphenyl-boronic acid scaffold is investigated for allosteric inhibition . The biphenyl tail fits into hydrophobic pockets (S1/S2 sites) of enzymes like serine proteases or the 20S proteasome, while the boronic acid forms a reversible covalent bond with the catalytic serine or threonine hydroxyl.
5.2 Materials Science (OLEDs & COFs)
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OLED Hole Transport: The phenol group can be converted to a triarylamine (via Buchwald-Hartwig coupling), creating a hole-transport material with a high glass transition temperature (Tg).
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Covalent Organic Frameworks (COFs): The boronic acid can undergo self-condensation to form boroxine rings (B3O3), while the phenol can participate in ester linkages. This molecule serves as a linear strut in reticular chemistry, defining the pore size of the resulting 2D or 3D framework.
Safety & Handling
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Protodeboronation: In the presence of strong acids or metal impurities, the C-B bond can cleave, yielding 4-hydroxybiphenyl. Avoid prolonged exposure to acidic moisture.
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Dehydration: The compound may exist as a mixture of the free acid and the cyclic anhydride (boroxine). This does not affect reactivity in Suzuki couplings (as the base hydrolyzes it back to the boronate), but it affects gravimetric stoichiometry. Always assume ~5-10% anhydride content when weighing.
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Toxicology: Treat as a skin and eye irritant.[6] Specific toxicology data for this CAS is limited, so follow protocols for generic aryl boronic acids (H315, H319).
References
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Suzuki-Miyaura Coupling Mechanism & C
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Boronic Acids in Drug Discovery (Bortezomib & Deriv
- Source: National Institutes of Health (PubMed). "Design and discovery of boronic acid drugs."
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URL:[Link]
- Synthesis & Properties of Hydroxy-Biphenyl Boronic Acids Source: Sigma-Aldrich / Merck Technical Library. "Product Specification: 4-Hydroxyphenylboronic acid & Analogs."
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Chemical Identity & CAS Verific
- Source: PubChem Compound Summary for CAS 477760-86-4.
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URL:[Link]
Sources
- 1. 4-Biphenylboronic acid = 95.0 5122-94-1 [sigmaaldrich.com]
- 2. 477760-86-4|(4'-Hydroxy-[1,1'-biphenyl]-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 3. 477760-86-4 | 4-(4-Hydroxyphenyl)phenylboronic acid | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Tetrahydroxydiboron, bis-Boric Acid, BBA, B2(OH)4 [organic-chemistry.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. nbinno.com [nbinno.com]
